N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound features a unique substitution pattern with ethyl, methyl, nitro, and carboxamide groups, which contributes to its diverse biological activities and applications in medicinal and agricultural chemistry. Pyrazole derivatives are widely recognized for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
The compound is cataloged under the Chemical Abstracts Service registry number 1245771-58-7 and is classified as a pyrazole derivative. It is synthesized through various chemical processes that involve the condensation of diketones or similar substrates with hydrazines. The presence of the nitro group enhances its reactivity and potential as a pharmacological agent.
The synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves several key methods:
The synthesis often requires careful control of temperature and pH to facilitate optimal yields. Typical conditions may include heating under reflux in solvents such as ethanol or dimethylformamide, with catalysts like acetic acid or sulfuric acid enhancing reaction rates .
The molecular formula of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is . The structure features:
The compound's canonical SMILES representation is CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)N
, reflecting its complex structure that allows for various intermolecular interactions crucial for its biological activity.
N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can participate in several types of chemical reactions:
Common reagents used in these reactions include concentrated acids, bases, and transition-metal catalysts. The choice of reagent significantly influences the reaction pathway and product distribution.
The mechanism by which N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic activity, particularly in pathways related to inflammation and cancer progression. The presence of the nitro group facilitates hydrogen bonding interactions, enhancing binding affinity to target proteins.
N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is typically a solid at room temperature with moderate solubility in polar solvents such as water and ethanol. Its melting point and boiling point data are not universally established but can vary based on purity and synthesis method.
Key chemical properties include:
Relevant data from studies indicate that its reactivity profile makes it suitable for further derivatization in synthetic chemistry applications .
N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several significant applications:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3